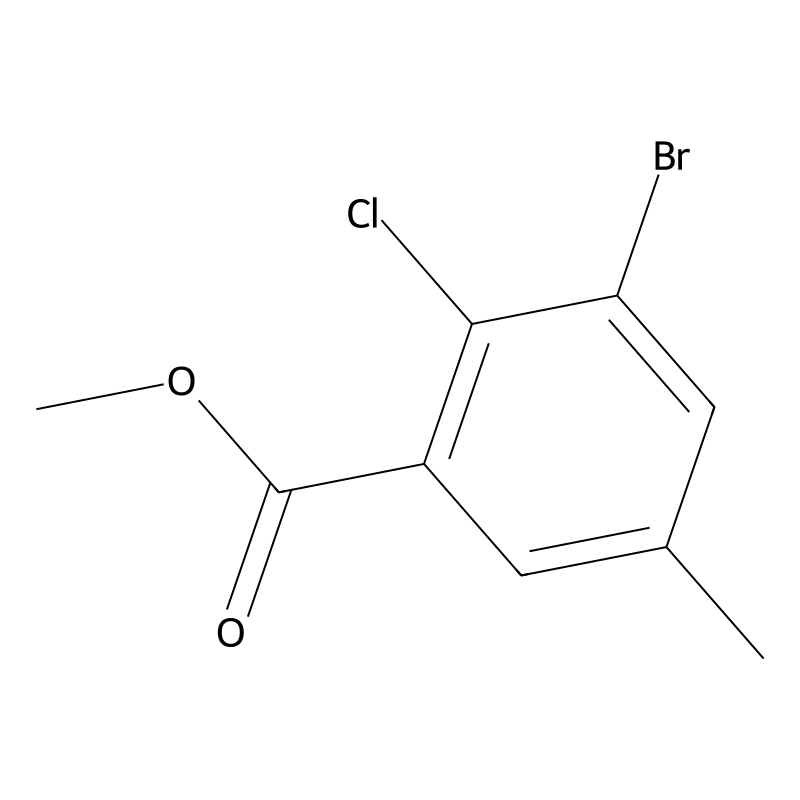

Methyl 3-bromo-2-chloro-5-methylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 3-bromo-2-chloro-5-methylbenzoate is an organic compound with the molecular formula . It belongs to the class of benzoate esters and is characterized by the presence of both bromine and chlorine substituents on the aromatic ring. This compound is typically synthesized from benzoic acid derivatives and is notable for its potential applications in organic synthesis and medicinal chemistry.

- Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups, such as bromine and chlorine, facilitates nucleophilic substitution reactions where these halogens can be replaced by nucleophiles.

- Reduction Reactions: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

- Oxidation Reactions: The methyl group may be oxidized to a carboxylic acid under strong oxidative conditions.

These reactions make methyl 3-bromo-2-chloro-5-methylbenzoate a versatile intermediate in organic synthesis.

Research into the biological activity of methyl 3-bromo-2-chloro-5-methylbenzoate suggests potential antimicrobial and anticancer properties. Compounds with similar structures have been found to exhibit significant biological activities, making this compound a candidate for further investigation in pharmacological studies.

The synthesis of methyl 3-bromo-2-chloro-5-methylbenzoate can be achieved through several methods:

- Esterification: A common method involves the esterification of 3-bromo-2-chloro-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is typically conducted under reflux conditions to ensure complete conversion.

- Halogenation: The introduction of bromine and chlorine can be accomplished through electrophilic aromatic substitution reactions, where the appropriate halogenating agents are used.

- Industrial Production: In industrial settings, continuous flow reactors may be employed to optimize yield and efficiency during the synthesis process.

Methyl 3-bromo-2-chloro-5-methylbenzoate has various applications, including:

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: The compound is explored for its potential use in developing new pharmaceutical agents.

- Specialty Chemicals: It is utilized in the production of specialty chemicals with specific properties for industrial applications.

Interaction studies involving methyl 3-bromo-2-chloro-5-methylbenzoate focus on its reactivity with biological targets. The halogen substituents may influence its binding affinity to enzymes or receptors, which could modulate biochemical pathways. Further research is necessary to elucidate these interactions fully.

Several compounds share structural similarities with methyl 3-bromo-2-chloro-5-methylbenzoate. These include:

- Methyl 3-bromo-2-chlorobenzoate

- Similar structure but lacks the additional methyl group at position five.

- Methyl 5-bromo-3-chloro-2-methylbenzoate

- Contains similar halogen substitutions but differs in the positioning of these groups on the benzene ring.

- Methyl 5-chloro-2-methylbenzoate

- Lacks bromine substitution and has a different halogen arrangement, affecting its chemical reactivity.

Uniqueness

Methyl 3-bromo-2-chloro-5-methylbenzoate is unique due to its specific arrangement of bromine, chlorine, and methyl groups on the benzene ring. This configuration influences its reactivity patterns and potential applications in organic synthesis, distinguishing it from other similar compounds.